Physicochemical Differentiation: LogP, PSA, and H-Bonding Profile
5-(Trifluoromethyl)isoquinolin-3-ol exhibits a distinct physicochemical signature compared to its closest analog, 5-(Trifluoromethyl)isoquinoline. The presence of the 3-hydroxyl group increases topological polar surface area (TPSA) from approximately 12.9 Ų (for 5-(Trifluoromethyl)isoquinoline) to 33.12 Ų for the target compound, while reducing LogP from ~3.1 to 2.96 . This shift indicates improved aqueous solubility and altered membrane permeability. Additionally, the compound has one hydrogen bond donor and four acceptors, compared to zero donors and one acceptor for the isoquinoline analog, impacting target binding and metabolic stability [1].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | TPSA: 33.12 Ų; LogP: 2.96; HBD: 1; HBA: 4 |
| Comparator Or Baseline | 5-(Trifluoromethyl)isoquinoline (TPSA: 12.9 Ų; LogP: ~3.1; HBD: 0; HBA: 1) |
| Quantified Difference | TPSA increase of +20.22 Ų (+156%); LogP decrease of -0.14; HBD increase of +1; HBA increase of +3 |
| Conditions | Predicted values from ChemSrc and PubChem (TPSA, LogP) and structural analysis (HBD, HBA) |
Why This Matters
These differences directly affect compound solubility, permeability, and target engagement in biological assays, making 5-(Trifluoromethyl)isoquinolin-3-ol a more suitable scaffold for applications requiring balanced lipophilicity and hydrogen bonding capability.
- [1] PubChem. 5-(Trifluoromethyl)isoquinoline (CID 2734664). Accessed April 2026. View Source
